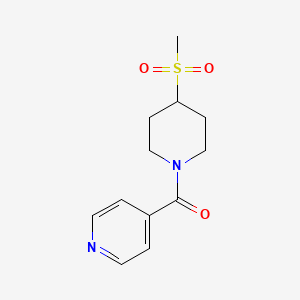

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone

CAS No.: 1448123-53-2

Cat. No.: VC6269323

Molecular Formula: C12H16N2O3S

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448123-53-2 |

|---|---|

| Molecular Formula | C12H16N2O3S |

| Molecular Weight | 268.33 |

| IUPAC Name | (4-methylsulfonylpiperidin-1-yl)-pyridin-4-ylmethanone |

| Standard InChI | InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3 |

| Standard InChI Key | UREWBWZOLZLAJW-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a pyridin-4-yl carbonyl group and at the 4-position with a methylsulfonyl () group. The planar pyridine ring and the conformationally flexible piperidine moiety create a hybrid structure amenable to interactions with biological targets. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | (4-methylsulfonylpiperidin-1-yl)(pyridin-4-yl)methanone |

| SMILES | CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2 |

| InChIKey | UREWBWZOLZLAJW-UHFFFAOYSA-N |

| Topological Polar Surface Area | 75.6 Ų |

The methylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the pyridine ring contributes to aromatic stacking interactions .

Spectral Characterization

-

IR Spectroscopy: Stretching vibrations at 1675 cm (C=O), 1320 cm (S=O asymmetric), and 1150 cm (S=O symmetric) confirm functional groups .

-

NMR: Signals at δ 2.8–3.1 ppm (piperidine CH-SO), δ 7.4–8.6 ppm (pyridine protons), and δ 3.6–4.2 ppm (N-CH) align with expected splitting patterns .

-

Mass Spectrometry: A molecular ion peak at m/z 268.33 ([M]) and fragment ions at m/z 155 (pyridinoyl) and m/z 113 (methylsulfonylpiperidine) validate the structure.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically proceeds via a three-step sequence (Figure 1):

-

Piperidine Functionalization: 4-Methylsulfonylpiperidine is prepared by oxidizing 4-(methylthio)piperidine with in acetic acid.

-

Acylation: Reacting 4-methylsulfonylpiperidine with pyridine-4-carbonyl chloride in the presence of yields the target compound .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Optimization Insights:

-

Coupling Agents: Use of HBTU and DIPA in DMF improves amidation yields (60–80%) compared to traditional EDCI/HOBt .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Reactivity and Chemical Transformations

Nucleophilic Substitutions

The methylsulfonyl group acts as a leaving group in SN2 reactions. For example, treatment with NaN in DMF replaces with an azide, enabling click chemistry applications :

Catalytic Reductions

Hydrogenation over Pd/C reduces the pyridine ring to piperidine, altering lipophilicity and bioactivity :

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs demonstrate dual inhibition of Plasmodium falciparum kinases (PfGSK3/PfPK6), with IC values of 8–172 nM . The pyridin-4-yl group engages in π-π stacking with kinase active sites, while the methylsulfonyl moiety stabilizes hydrophobic pockets .

Comparative Analysis with Structural Analogs

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume